molecular formula C17H14Cl2N2O B1396759 6-Ethyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride CAS No. 1332530-22-9

6-Ethyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride

Cat. No.: B1396759
CAS No.: 1332530-22-9
M. Wt: 333.2 g/mol
InChI Key: SCFPSMKGHWWNRB-UHFFFAOYSA-N
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Description

6-Ethyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride is a chemical compound used in scientific research. It possesses diverse applications in fields like medicinal chemistry, organic synthesis, and material science due to its unique properties and versatile nature. The molecular formula is C17H14Cl2N2O, with an average mass of 333.212 Da .


Synthesis Analysis

The synthesis of quinoline derivatives involves several methods, including the Friedländer Synthesis . This process involves the reaction of heteroaromatic tosylates and phosphates with alkyl Grignard reagents in the presence of an iron catalyst . Other methods include the use of copper catalysis and activation by lithium fluoride or magnesium chloride .

Scientific Research Applications

Corrosion Inhibition

Quinoline derivatives, including those structurally similar to 6-Ethyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride, are recognized for their anticorrosive properties. These compounds effectively inhibit metallic corrosion due to their ability to form highly stable chelating complexes with metal surfaces through coordination bonding. The presence of polar substituents enhances their adsorption and interaction with metallic atoms, demonstrating their utility as corrosion inhibitors in various industrial applications (Verma, Quraishi, & Ebenso, 2020).

Synthesis of Pyridines and Quinolines

The compound is a valuable intermediate in the synthesis of pyridines and quinolines, crucial heterocycles in medicinal chemistry and drug discovery. These structures are pivotal in the development of pharmaceuticals, agrochemicals, dyes, and vitamins due to their broad spectrum of biological activities. Innovative synthetic strategies utilizing compounds like this compound enable efficient generation of these heterocycles, highlighting its significance in organic synthesis (Mishra, Nair, & Baire, 2022).

Photocatalytic Degradation of Pollutants

Quinoline derivatives play a role in the photocatalytic degradation of aromatic and alicyclic pollutants in water, illustrating their environmental applications. These compounds can be involved in various degradation pathways, contributing to the removal of pollutants through processes such as oxidation, cleavage, and coupling reactions. This capability underscores the potential of this compound and related compounds in environmental remediation and pollution control efforts (Pichat, 1997).

Optoelectronic Materials

Compounds structurally related to this compound have been explored for their applications in optoelectronics. These quinoline and pyrimidine derivatives are valuable in the creation of novel optoelectronic materials due to their incorporation into π-extended conjugated systems. They find applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The exploration of these derivatives in optoelectronic applications demonstrates the versatility and potential of quinoline-based compounds in advanced material sciences (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Properties

IUPAC Name

6-ethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O.ClH/c1-2-11-3-4-15-13(9-11)14(17(18)21)10-16(20-15)12-5-7-19-8-6-12;/h3-10H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFPSMKGHWWNRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=NC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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